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Compound of Interest

Compound Name: GK83

Cat. No.: B12369761

CD83 ELISA Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals working with CD83-
based Enzyme-Linked Immunosorbent Assays (ELISAS).

Frequently Asked Questions (FAQSs)

Q1: What is CD83 and why is it measured by ELISA?

Al: CD83 is a transmembrane glycoprotein that is a primary marker for mature dendritic cells
(DCs). It plays a crucial role in the regulation of immune responses. A soluble form of CD83
(sCD83) can be found in serum and is believed to have immunosuppressive functions.[1]
ELISAs are a common method for quantifying the levels of soluble CD83 in various biological
samples like serum, plasma, and cell culture supernatants, which can be indicative of immune
activation or certain disease states.

Q2: What types of samples can be used with a CD83 ELISA kit?

A2: Most commercially available CD83 ELISA kits are designed for use with serum, plasma
(using EDTA, heparin, or citrate as anticoagulants), and cell culture supernatants.[2][3] Some
kits may also be validated for other biological fluids or tissue homogenates. Always refer to the
specific kit manual for validated sample types.
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Q3: How should | prepare and store my samples for CD83 ELISA?
A3: Proper sample handling is critical for accurate results.

o Serum: Allow blood to clot for 30 minutes at room temperature, then centrifuge at 1000 x g
for 15 minutes. Collect the serum and assay immediately or aliquot and store at < -20°C.[2]

[3]

e Plasma: Collect plasma using EDTA, heparin, or citrate as an anticoagulant. Centrifuge at
1000 x g for 15 minutes within 30 minutes of collection. Assay immediately or aliquot and
store at < -20°C.[2][3]

o Cell Culture Supernatants: Centrifuge to remove any cells or debris and assay immediately
or aliquot and store at < -20°C.

For all sample types, it is crucial to avoid repeated freeze-thaw cycles.[2][3] Some protocols
also recommend adding a protease inhibitor like Aprotinin to prevent sample degradation.[2][3]

Q4: What is the typical sensitivity and range of a human soluble CD83 ELISA kit?

A4: The sensitivity and detection range can vary between different manufacturers. Below is a
summary of typical performance characteristics for some commercially available human CD83
ELISA Kits.

Manufacturer Sensitivity Assay Range Sample Types

Serum, Plasma

(Heparin, Citrate,

Abcam (ab277711) < 2.32 pg/mL 9.38 - 600 pg/mL
EDTA), Cell culture
supernatant

] o - Serum, Plasma, Cell

Aviscera Bioscience Not specified 3.12 - 200 pg/mL
culture supernatants
Cell culture

R&D Systems Not specified in Not specified in supernates, Cell

(DY2044-05) summary summary lysates, Serum,
Plasma
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Note: This data is for illustrative purposes and may not reflect the most current product
specifications. Always refer to the manufacturer's datasheet for the most accurate information.

Troubleshooting Guide

This guide addresses common problems encountered during CD83 ELISA development and

execution.

Problem 1: High Background

High background is characterized by high optical density (OD) readings in the blank or zero
standard wells, which can mask the specific signal.

Question: My blank and negative control wells have a high OD reading. What are the possible
causes and solutions?

Answer:
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Possible Cause

Solution

Insufficient Washing

Increase the number of wash cycles and ensure
complete aspiration of wash buffer after each
step. Soaking the wells with wash buffer for 30-

60 seconds during each wash can also help.[4]

Contaminated Reagents or Water

Use fresh, high-quality distilled or deionized
water for preparing buffers. Ensure all reagents

are free from microbial contamination.[5][6]

Inadequate Blocking

Increase the blocking incubation time or try a
different blocking buffer (e.g., 1-5% BSA or non-
fat dry milk in PBS). Ensure the blocking buffer

covers the entire surface of the well.[4]

Excessive Antibody Concentration

Titrate the detection antibody to determine the
optimal concentration that provides a good
signal-to-noise ratio. Using too high a

concentration can lead to non-specific binding.

Over-incubation

Adhere strictly to the incubation times specified
in the protocol.[7] Over-incubation with the
substrate can lead to excessive color

development.

Cross-reactivity

Ensure the secondary antibody is not binding
non-specifically to the capture antibody or other
components. Run a control with no primary

antibody to check for this.

A logical workflow for troubleshooting high background is as follows:
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Caption: Troubleshooting workflow for high background in ELISA.
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Problem 2: Weak or No Signal

This issue arises when the OD readings for the standards and samples are very low or
indistinguishable from the background.

Question: | am getting very low or no signal in my CD83 ELISA. What should | check?

Answer:

Possible Cause Solution

] o Double-check all reagent dilutions and ensure
Incorrect Reagent Preparation or Omission of a _
that all steps of the protocol were followed in the

Step

correct order.[8]

Ensure reagents have been stored correctly and
Degraded Reagents have not expired. Avoid repeated freeze-thaw

cycles of standards and antibodies.[9]

The CD83 concentration in your samples may
o be below the detection limit of the assay. Try
Low Analyte Concentration in Sample ) ] )
concentrating the sample if possible, or use a

more sensitive ELISA kit.

Ensure all incubations are carried out for the
] ] ] recommended duration and at the specified
Suboptimal Incubation Times or Temperatures
temperature. Reagents should be brought to

room temperature before use.[9][10]

If preparing your own plates, ensure the capture
antibody is diluted in the correct buffer (e.g.,

Improper Plate Coating PBS without carrier protein) and that the coating
is performed for the recommended time and

temperature.

Test the activity of the HRP-conjugate and the
Inactive Enzyme Conjugate or Substrate TMB substrate. The TMB substrate should be

colorless before use.
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A standard sandwich ELISA workflow for CD83 detection is visualized below. A deviation in any
of these steps can lead to a weak or no signal.
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Caption: Standard Sandwich ELISA Workflow for CD83 Detection.

Problem 3: Poor Reproducibility

This refers to high variability between duplicate or triplicate wells (high coefficient of variation,
%CV).

Question: My duplicate wells show very different OD readings. How can | improve the precision
of my assay?

Answer:
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Possible Cause

Solution

Inaccurate Pipetting

Ensure pipettes are calibrated and used
correctly. Use fresh tips for each standard and
sample. When using multichannel pipettes,
ensure all tips are securely fitted and

aspirating/dispensing equal volumes.[9][11]

Inconsistent Washing

Use an automated plate washer if available for
more consistent washing. If washing manually,
ensure equal volumes of wash buffer are added

to and completely removed from all wells.[9]

"Edge Effects"”

Uneven temperature across the plate during
incubation can cause wells on the edge to
behave differently. To mitigate this, ensure the
plate is at room temperature before starting, and
incubate in a temperature-controlled
environment away from drafts. Using a plate
sealer can also help prevent evaporation from

edge wells.[10]

Plate not Mixed Properly

If shaking is required during incubation steps,
ensure it is at the recommended speed and is

consistent for all plates.

Cross-Contamination

Be careful to avoid splashing between wells
when adding reagents or samples. Use a fresh

plate sealer for each incubation step.[7][11]

Experimental Protocols

General Sandwich ELISA Protocol for Soluble CD83

This is a generalized protocol based on common procedures for commercially available CD83

ELISA kits. Always refer to the specific protocol provided with your Kit.

e Plate Preparation:
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o

If not using a pre-coated plate, dilute the capture antibody in coating buffer (e.g., PBS) and
add 100 pL to each well of a 96-well microplate.

Seal the plate and incubate overnight at 4°C or for 1-2 hours at 37°C.

Aspirate the coating solution and wash the plate 3 times with 300 uL of wash buffer (e.qg.,
PBS with 0.05% Tween-20) per well.

Block the plate by adding 300 pL of blocking buffer (e.g., 1% BSA in PBS) to each well.
Incubate for 1-2 hours at room temperature.

Aspirate and wash the plate 3 times as described above.

Assay Procedure:

(¢]

Prepare serial dilutions of the CD83 standard in the recommended diluent buffer.
Add 100 L of standards, samples, and controls to the appropriate wells.

Seal the plate and incubate for 1-2 hours at 37°C or room temperature, as specified by the
kit.

Aspirate and wash the plate 3-5 times.

Add 100 pL of diluted biotinylated detection antibody to each well.

Seal the plate and incubate for 1 hour at 37°C or room temperature.
Aspirate and wash the plate 3-5 times.

Add 100 pL of diluted Streptavidin-HRP conjugate to each well.

Seal the plate and incubate for 30 minutes at 37°C or room temperature.
Aspirate and wash the plate 5 times.

Add 100 pL of TMB substrate solution to each well and incubate in the dark for 15-30
minutes at room temperature.
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o Add 50 pL of stop solution to each well to terminate the reaction. The color will change
from blue to yellow.

o Read the optical density at 450 nm using a microplate reader, preferably with a reference
wavelength of 620-650 nm.

o Data Analysis:

o Subtract the average zero standard OD from all readings.

o Generate a standard curve by plotting the mean absorbance for each standard
concentration on the y-axis against the concentration on the x-axis.

o Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.

o Calculate the concentration of CD83 in the samples by interpolating their mean
absorbance values from the standard curve. Remember to multiply by the dilution factor if
samples were diluted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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